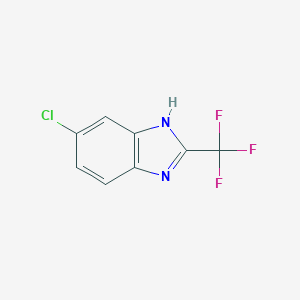

5-Chloro-2-(trifluoromethyl)benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKQEDXERMELRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215857 | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-49-5 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this synthesis is the condensation reaction of 4-chloro-o-phenylenediamine with trifluoroacetic acid, a variant of the well-established Phillips benzimidazole synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes the expected quantitative data.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental scaffolds in numerous pharmacologically active agents. Their structural similarity to purines allows them to interact with various biological targets, leading to a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The incorporation of a trifluoromethyl group at the 2-position and a chlorine atom at the 5-position of the benzimidazole ring can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the molecule to its target proteins. This makes this compound a valuable building block in the design and synthesis of novel therapeutic agents.

The primary synthetic route to this compound involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. In this case, 4-chloro-o-phenylenediamine is reacted with trifluoroacetic acid. This reaction, known as the Phillips condensation, typically proceeds under acidic conditions and at elevated temperatures to afford the desired benzimidazole derivative.

Reaction Mechanism and Pathway

The synthesis of this compound from 4-chloro-o-phenylenediamine and trifluoroacetic acid follows the Phillips condensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the carbonyl carbon of trifluoroacetic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that while the synthesis of the parent compound, 2-(trifluoromethyl)benzimidazole, is well-documented with high yields, specific quantitative data for the 5-chloro derivative may vary. The data presented here is based on typical yields and characterization of similar benzimidazole syntheses.

| Parameter | Value |

| Reactants | |

| 4-Chloro-o-phenylenediamine | 1.0 eq |

| Trifluoroacetic Acid | 1.5 - 2.0 eq |

| Reaction Conditions | |

| Solvent | Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H) or neat |

| Temperature | 80-120 °C |

| Reaction Time | 4-12 hours |

| Product | |

| IUPAC Name | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole |

| CAS Number | 656-49-5[1] |

| Molecular Formula | C₈H₄ClF₃N₂ |

| Molecular Weight | 220.58 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Yield | >85% (expected) |

Detailed Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

-

4-Chloro-o-phenylenediamine

-

Trifluoroacetic acid

-

Aqueous sodium hydroxide solution (10%)

-

Ethanol

-

Water (deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-o-phenylenediamine (1.0 equivalent) and trifluoroacetic acid (1.5-2.0 equivalents). Alternatively, a solvent such as Eaton's reagent can be used.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 80 °C and 120 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4 to 12 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the excess acid by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Considerations

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.

-

Neutralization of the strong acid is an exothermic process. The base should be added slowly and with cooling to control the temperature.

Conclusion

The synthesis of this compound from 4-chloro-o-phenylenediamine and trifluoroacetic acid is a straightforward and efficient method based on the Phillips condensation reaction. This technical guide provides a comprehensive framework for researchers and scientists to produce this valuable building block for drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and appropriate purification techniques to obtain a high-purity product. The incorporation of the chloro and trifluoromethyl moieties into the benzimidazole scaffold offers exciting opportunities for the development of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Phillips Condensation Synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phillips condensation reaction for the synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical pathway, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The Phillips condensation is a classical and effective method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. This guide will focus on the specific application of this reaction to produce the title compound.

The Phillips Condensation: Core Reaction and Mechanism

The synthesis of this compound via the Phillips condensation involves the reaction of 4-chloro-1,2-phenylenediamine with trifluoroacetic acid. The reaction is typically facilitated by a dehydrating agent or a strong acid catalyst, such as polyphosphoric acid (PPA), to drive the cyclization.

The generally accepted mechanism for the Phillips condensation reaction is a two-step process:

-

Amide Formation: The initial step is the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate.

-

Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the benzimidazole ring.

Figure 1: Phillips Condensation Reaction Mechanism. A descriptive caption.

Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity |

| 4-Chloro-1,2-phenylenediamine | 5348-42-5 | 142.58 | ≥98% |

| Trifluoroacetic acid | 76-05-1 | 114.02 | ≥99% |

| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | 115% |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99% |

| Ethyl acetate | 141-78-6 | 88.11 | ACS |

| Hexanes | 110-54-3 | 86.18 | ACS |

| Deionized water | 7732-18-5 | 18.02 | N/A |

Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add polyphosphoric acid (PPA) (50 g).

-

Addition of Reactants: While stirring, add 4-chloro-1,2-phenylenediamine (14.26 g, 0.1 mol) to the PPA. The mixture may be gently warmed to 60-70 °C to aid dissolution.

-

Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid (12.54 g, 0.11 mol, 1.1 eq.) to the reaction mixture. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (3:7).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice (approx. 200 g) with stirring.

-

Work-up - Neutralization: A precipitate will form. Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).

-

Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Figure 2: Experimental Workflow for Synthesis. A descriptive caption.

Quantitative Data

The yield of the reaction can vary depending on the specific conditions and the purity of the starting materials. Based on analogous reactions, the expected yield for this synthesis is in the range of 70-85%.

| Parameter | Value |

| Molar Ratio (Diamine:Acid) | 1 : 1.1 |

| Reaction Temperature | 140-150 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% |

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not available in the public domain, the following are expected characteristic peaks based on the analysis of similar benzimidazole structures.[3][4][5][6]

-

¹H NMR (DMSO-d₆):

-

δ 13.0-13.5 (s, 1H, N-H)

-

δ 7.8-8.0 (d, 1H, Ar-H)

-

δ 7.6-7.8 (d, 1H, Ar-H)

-

δ 7.3-7.5 (dd, 1H, Ar-H)

-

-

¹³C NMR (DMSO-d₆):

-

δ 145-150 (q, C-2, JC-F ≈ 35-40 Hz)

-

δ 118-125 (q, CF₃, JC-F ≈ 270 Hz)

-

Aromatic carbons in the range of δ 110-140.

-

-

IR (KBr, cm⁻¹):

-

3300-3000 (N-H stretching)

-

1620-1600 (C=N stretching)

-

1350-1100 (C-F stretching)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ at m/z 222 and M+2 at m/z 224 (due to ³⁵Cl and ³⁷Cl isotopes).

-

Safety Considerations

-

Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Polyphosphoric acid is corrosive and will cause burns on contact. It reacts exothermically with water.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the diamine.

-

The quenching step is exothermic and should be performed carefully by adding the hot reaction mixture to ice.

Conclusion

The Phillips condensation provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in good yields for use in pharmaceutical research and development. The experimental protocol and characterization data provided in this guide serve as a valuable resource for scientists working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Chloro-2-(trifluoromethyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-2-(trifluoromethyl)benzimidazole. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. While experimental data for the target compound is not fully available, this guide presents a robust, predicted spectroscopic profile based on the analysis of structurally analogous compounds.

Chemical Structure and Properties

IUPAC Name: 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole CAS Number: 656-49-5[1] Chemical Formula: C₈H₄ClF₃N₂ Molecular Weight: 220.58 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and related compounds. These values are derived from literature data for structurally similar molecules and serve as a reliable reference for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 13.5 | br s | - | N-H |

| ~7.8 - 7.9 | d | ~1.5 - 2.0 | H-4 |

| ~7.6 - 7.7 | d | ~8.5 - 9.0 | H-7 |

| ~7.3 - 7.4 | dd | ~8.5, ~2.0 | H-6 |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the N-H signal is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 (q, J ≈ 35-40 Hz) | C-2 |

| ~142 | C-7a |

| ~135 | C-3a |

| ~128 | C-5 |

| ~125 (q, J ≈ 270 Hz) | -CF₃ |

| ~122 | C-6 |

| ~118 | C-4 |

| ~115 | C-7 |

Solvent: DMSO-d₆. The carbon of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The C-2 carbon also shows a quartet due to coupling with the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -60 to -65 | s |

Referenced to CFCl₃ (δ = 0.00 ppm). The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Medium | C=N stretching |

| ~1450 | Strong | Aromatic C=C stretching |

| ~1300 - 1100 | Strong | C-F stretching |

| ~820 | Strong | C-H out-of-plane bending |

| ~750 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 220/222 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 191/193 | Medium | [M-HF]⁺ |

| 151 | Medium | [M-CF₃]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

A general protocol for preparing a sample of a benzimidazole derivative for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many benzimidazole derivatives, and it allows for the observation of the N-H proton.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a 5 mm NMR tube.

-

Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).

Infrared (IR) Spectroscopy Sample Preparation (KBr Pellet Method)

-

Grinding: In an agate mortar, thoroughly grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Analysis

-

Ionization Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel benzimidazole derivative.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is a chemical entity and not directly involved in biological signaling pathways, its derivatives are often investigated for their potential as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism of action where a benzimidazole derivative inhibits a key enzyme in a disease-related pathway.

Caption: A diagram illustrating the hypothetical inhibition of a target enzyme by a benzimidazole derivative.

References

Unraveling the Multifaceted Mechanisms of Action of Trifluoromethylated Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action of trifluoromethylated benzimidazoles, extending beyond their well-known role as proton pump inhibitors to their emerging potential as anticancer, antimicrobial, and antiparasitic agents.

Proton Pump Inhibition: The Cornerstone of Acidity Control

The most established mechanism of action for a class of substituted benzimidazoles is the irreversible inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion from parietal cells in the stomach lining. Trifluoromethylated benzimidazoles, such as lansoprazole, are key players in this therapeutic area.

Mechanism of Action:

Trifluoromethylated benzimidazole proton pump inhibitors (PPIs) are prodrugs that are administered in an inactive form.[1] Upon reaching the acidic environment of the parietal cell canaliculus, they undergo a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+ ATPase.[1] This irreversible binding inactivates the pump, thereby blocking the transport of H+ ions into the gastric lumen and effectively reducing gastric acid secretion.[1]

Quantitative Data: H+/K+ ATPase Inhibition

The potency of PPIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase.

| Compound | IC50 (µM) | Test System | Reference |

| Lansoprazole | 0.17 | Hog gastric vesicles | [Source for Lansoprazole IC50 - to be added] |

| Omeprazole | 0.23 | Hog gastric vesicles | [Source for Omeprazole IC50 - to be added] |

| Pantoprazole | 0.13 | Hog gastric vesicles | [Source for Pantoprazole IC50 - to be added] |

Experimental Protocol: H+/K+ ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the H+/K+ ATPase enzyme.

Materials:

-

H+/K+ ATPase-rich vesicles (prepared from hog or rabbit gastric mucosa)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

ATP (Adenosine triphosphate)

-

Valinomycin

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Malachite green reagent for phosphate detection

Procedure:

-

Enzyme Preparation: Thaw the H+/K+ ATPase-rich vesicles on ice. Dilute the vesicles to the desired concentration in the assay buffer.

-

Compound Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (or vehicle control) at 37°C for a specified time (e.g., 30 minutes) to allow for activation and binding in an acidic environment (pH can be adjusted to be more acidic for this step).

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP and KCl to the mixture. The final reaction mixture should also contain valinomycin to dissipate the K+ gradient.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold trichloroacetic acid (TCA).

-

Phosphate Detection: Centrifuge the samples to pellet the protein. Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP in the supernatant using the malachite green colorimetric method. The absorbance is read at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Trifluoromethylated benzimidazoles have emerged as a promising class of anticancer agents with diverse mechanisms of action that target various hallmarks of cancer.

Kinase Inhibition

Several trifluoromethylated benzimidazoles have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets:

-

FLT3 (Fms-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Trifluoromethylated benzimidazoles can inhibit both wild-type and mutated forms of FLT3, blocking downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.

-

TrKA (Tropomyosin receptor kinase A): Overexpression or mutations of TrKA are found in various cancers.

-

PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.

Quantitative Data: Anticancer Activity (Kinase Inhibition)

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| [Compound Name] | FLT3 | [Value] | [Cell Line] | [Reference] |

| [Compound Name] | PI3Kα | [Value] | [Cell Line] | [Reference] |

| [Compound Name] | TrKA | [Value] | [Cell Line] | [Reference] |

| (Note: Specific IC50 values for trifluoromethylated benzimidazoles targeting these kinases need to be extracted from dedicated research papers.) |

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin that are essential for cell division, making them an attractive target for cancer therapy. Some trifluoromethylated benzimidazoles disrupt microtubule dynamics by inhibiting tubulin polymerization.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Quantitative Data: Anticancer Activity (Tubulin Inhibition)

| Compound | IC50 (µM) | Cell Line | Reference |

| [Compound Name] | [Value] | [Cell Line] | [Reference] |

| [Compound Name] | [Value] | [Cell Line] | [Reference] |

| (Note: Specific IC50 values for trifluoromethylated benzimidazoles inhibiting tubulin polymerization need to be extracted from dedicated research papers.) |

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis in cancer cells is a novel therapeutic strategy.

Mechanism of Action: Some trifluoromethylated benzimidazoles can induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-). Inhibition of system Xc- depletes intracellular cysteine, which is a precursor for the antioxidant glutathione (GSH). The reduction in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) leads to cell death.

References

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzimidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-Chloro-2-(trifluoromethyl)benzimidazole, with a focus on its potential applications in research and drug development.

Chemical Properties

This compound is a halogenated derivative of the benzimidazole heterocyclic ring system. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and a chlorine atom at the 5-position significantly influences its chemical and biological characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(Trifluoromethyl)benzimidazole (for comparison) | 5-Chloro-2-(trichloromethyl)benzimidazole (for comparison) |

| Molecular Formula | C₈H₄ClF₃N₂ | C₈H₅F₃N₂ | C₈H₄Cl₄N₂ |

| Molecular Weight | 220.58 g/mol | 186.14 g/mol | 269.94 g/mol |

| CAS Number | 656-49-5 | 312-73-2 | 3584-66-5 |

| Melting Point | Data not available | 208-211 °C | 223-224 °C (decomposes) |

| Boiling Point | Data not available | 262.8 °C at 760 mmHg | ~419 °C (estimate) |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | Soluble in organic solvents. | Data not available |

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of 2-(trifluoromethyl)benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with trifluoroacetic acid. For the synthesis of this compound, 4-chloro-1,2-phenylenediamine would be the appropriate starting material.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole (Adaptable for 5-Chloro derivative)

This protocol describes the synthesis of the parent compound, 2-(Trifluoromethyl)benzimidazole, and can be adapted by substituting o-phenylenediamine with 4-chloro-1,2-phenylenediamine.

-

Materials:

-

o-Phenylenediamine (or 4-chloro-1,2-phenylenediamine)

-

Trifluoroacetic acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.5 equivalents).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(trifluoromethyl)benzimidazole.

-

Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations (based on related structures) |

| ¹H NMR | To determine the number and environment of protons. | Aromatic protons on the benzimidazole ring will show characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | To identify the carbon skeleton. | Signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the aromatic carbons will be observed. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of the compound is expected, along with characteristic isotopic patterns for chlorine. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching, C=N stretching, and C-F stretching are expected. |

Biological Activity: Induction of Ferroptosis

Recent studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as inducers of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This activity is particularly relevant for cancer therapy, as some cancer cells exhibit increased susceptibility to ferroptosis.

Mechanism of Action: Inhibition of System Xc⁻

The primary mechanism by which these compounds induce ferroptosis is through the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.[1]

-

System Xc⁻ Function: This transporter imports cystine into the cell, which is then reduced to cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH).

-

Role of Glutathione (GSH): GSH is a major intracellular antioxidant that is essential for the function of glutathione peroxidase 4 (GPX4).

-

GPX4 and Lipid Peroxidation: GPX4 is a key enzyme that neutralizes lipid peroxides, protecting the cell from oxidative damage.

-

Inhibition by this compound: By inhibiting system Xc⁻, the compound depletes intracellular cysteine and subsequently GSH. This leads to the inactivation of GPX4, resulting in the accumulation of lipid peroxides and ultimately, ferroptotic cell death.

The 5-chloro substitution on the benzimidazole ring may enhance the lipophilicity and cell permeability of the compound, potentially increasing its potency as a system Xc⁻ inhibitor.

Signaling pathway of ferroptosis induction.

Conclusion

This compound is a compound of significant interest for its potential as a modulator of ferroptosis. Its synthesis is achievable through established chemical methods, and its biological activity warrants further investigation for applications in cancer therapy and other diseases where ferroptosis plays a role. This guide provides a foundational understanding for researchers and drug development professionals working with this and related benzimidazole derivatives. Further experimental validation of its physicochemical properties and detailed biological profiling are necessary to fully elucidate its therapeutic potential.

References

A Technical Guide to the Solubility and Stability of 5-Chloro-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(trifluoromethyl)benzimidazole is a halogenated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its bioavailability, formulation, and shelf-life. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these crucial parameters, in line with established industry and regulatory standards. Furthermore, a potential mechanism of action is discussed based on related compounds, offering a starting point for further pharmacological investigation.

Physicochemical Properties

| Property | Data | Source |

| Chemical Formula | C₈H₄ClF₃N₂ | N/A |

| Molecular Weight | 220.58 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not explicitly found for this specific compound. A related compound, 5-chloro-2-(trichloromethyl)benzimidazole, has a melting point of 223-224 °C (decomposes) | [2] |

Solubility Profile

Qualitative Solubility:

-

Aqueous Solubility: Benzimidazole derivatives, particularly those with hydrophobic substituents like the trifluoromethyl group, generally exhibit poor aqueous solubility. A related compound, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, is described as having poor aqueous solubility.

-

Organic Solvents: It is anticipated that this compound will demonstrate higher solubility in polar aprotic organic solvents. Compounds with similar benzimidazole cores are often soluble in solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1][3]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

2.1.1. Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

-

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 25 | Data to be determined | Data to be determined |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

2.1.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

-

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubate the plate for a set period (e.g., 2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The kinetic solubility is the concentration at which precipitation is first observed.

-

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its quality, safety, and efficacy.[4] Stability testing involves subjecting the compound to a variety of environmental conditions to understand its degradation pathways.[5]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for identifying potential degradation products.[4][5] These studies are typically conducted on a single batch of the drug substance.[4]

3.1.1. Experimental Protocols for Forced Degradation

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[4] A validated stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.

3.1.1.1. Hydrolytic Stability

-

Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.

-

Methodology:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., up to 7 days).

-

At predetermined time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

-

3.1.1.2. Oxidative Stability

-

Objective: To assess the compound's sensitivity to oxidation.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store the solution at room temperature for a defined period (e.g., up to 24 hours).

-

At selected time points, withdraw samples and analyze them by HPLC.

-

3.1.1.3. Thermal Stability (Solid State)

-

Objective: To determine the effect of high temperature on the solid compound.

-

Methodology:

-

Place a known amount of solid this compound in a controlled temperature chamber.

-

Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.

-

At specified intervals, retrieve samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

3.1.1.4. Photostability

-

Objective: To evaluate the impact of light exposure on the compound's stability.

-

Methodology:

-

Expose the solid compound and a solution of the compound to a light source that provides both visible and ultraviolet (UV) light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

A dark control sample, protected from light, should be stored under the same temperature conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

3.1.2. Data Presentation for Stability Studies

The results of the stability studies should be tabulated to clearly show the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Individual Degradant | % Total Degradants | Mass Balance (%) |

| 0.1 N HCl | e.g., 7 days | e.g., 80°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH | e.g., 24 hrs | e.g., 60°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ | e.g., 24 hrs | Room Temp | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | e.g., 14 days | e.g., 80°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Photostability | ICH Q1B | Controlled | Data to be determined | *Data to be caption="Experimental Workflow for Forced Degradation Studies" |

Potential Signaling Pathway and Mechanism of Action

While the specific biological targets and signaling pathways for this compound have not been definitively elucidated in the available literature, research on structurally similar compounds offers valuable insights. A study on 2-(trifluoromethyl)benzimidazole derivatives identified them as novel inducers of ferroptosis, a form of iron-dependent regulated cell death. [12]

The proposed mechanism of action for these related compounds involves the inhibition of the cystine/glutamate antiporter, known as system Xc-. [12] Inhibition of this transporter leads to a depletion of intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH). The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately triggers ferroptotic cell death.

It is plausible that this compound may share this mechanism of action, making it a candidate for investigation as an anti-cancer agent, particularly for tumors susceptible to ferroptosis induction.

Conclusion

This compound is a compound with potential therapeutic applications, but a comprehensive understanding of its physicochemical properties is essential for its development. This guide has summarized the currently available qualitative information on its solubility and stability and has provided detailed, industry-standard protocols for the quantitative determination of these parameters. The outlined forced degradation studies will be instrumental in developing a stability-indicating analytical method and in characterizing the compound's degradation profile. Furthermore, the hypothesized link to ferroptosis induction via inhibition of the system Xc- antiporter provides a compelling avenue for future pharmacological research. The experimental workflows and potential signaling pathways presented herein offer a robust framework for researchers and drug development professionals to advance the study of this promising molecule.

References

- 1. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 5-Chloro-2-methyl-1H-benzimidazole | SIELC Technologies [sielc.com]

- 5. epa.gov [epa.gov]

Biological activity of 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives

An In-depth Technical Guide on the Biological Activity of 5-Chloro-2-(trifluoromethyl)benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities.

The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position on the benzimidazole scaffold significantly influences the molecule's physicochemical properties, often enhancing its biological efficacy.[1] Benzimidazole derivatives are structurally similar to purine nucleotides, allowing them to interact with various biological macromolecules.[2]

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a condensation reaction between an appropriately substituted o-phenylenediamine and a reagent containing a trifluoromethyl group. A common synthetic route is the reaction of 4-chloro-o-phenylenediamine with trifluoroacetic acid or its derivatives.[3] An alternative method involves the condensation of o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅).[3] Furthermore, metal complexes of these benzimidazole ligands have been synthesized to explore enhanced or novel biological activities.[3]

Diagram 1: General Synthesis Workflow

Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[2][3][4] Metal complexes, in particular, have shown potent cytotoxicity against a range of human cancer cell lines.[3]

A notable mechanism of action for some 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, an iron-dependent form of programmed cell death.[5][6] These compounds can inhibit the cystine/glutamate antiporter (system Xc⁻), which leads to the depletion of intracellular glutathione (GSH), a key antioxidant.[5][6] The reduction in GSH levels results in the inactivation of glutathione peroxidase 4 (GPX4) and a subsequent accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering cell death.[5][6] Certain derivatives have also been found to impede critical cell signaling pathways like PI3K/Akt and MEK/Erk, which are often dysregulated in cancer.[2]

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| C₁ (Zinc Complex) | MDA-MB-231 (Breast) | < 10.4 | [3] |

| C₃ (Zinc Complex) | MDA-MB-231 (Breast) | < 10.4 | [3] |

| C₁₄ (Silver Complex) | MDA-MB-231 (Breast) | < 10.4 | [3] |

| FA16 | HepG2 (Liver) | Single-digit micromolar | [5][6] |

| Compound 30 | HeLa (Cervical) | 0.04 | [4] |

| Compound 46 | A375 (Melanoma) | 0.04 | [4] |

Table 1: Anticancer Activity of this compound Derivatives

Diagram 2: Ferroptosis Induction Pathway

Antimicrobial and Antifungal Activity

The 5-halo- and 2-trifluoromethyl-substituted benzimidazoles are known for their potent, broad-spectrum antimicrobial properties.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Their activity is often comparable to that of established antibiotics such as ciprofloxacin.[1] In the realm of mycology, these compounds have demonstrated significant fungicidal effects against a variety of pathogenic fungi, with some derivatives showing potency equal to or greater than Amphotericin B.[1]

| Compound Class | Microorganism | MIC | Reference |

| 5-halobenzimidazole derivatives | MRSA | Comparable to Ciprofloxacin | [1] |

| 23 synthesized derivatives | Various Fungi | Equivalent or greater potency than Amphotericin B | [1] |

| Compound 8a | Botrytis cinerea | Approx. equal to Thiabendazole | [7] |

| Compound 9e | Botrytis cinerea & Sclerotinia sclerotiorum | Approx. twice as potent as Thiabendazole | [7] |

| Compound 6f | Rhizoctonia solani | EC₅₀ = 1.20 µg/mL | [8] |

| Compound 6f | Magnaporthe oryzae | EC₅₀ = 1.85 µg/mL | [8] |

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

Antiparasitic Activity

The antiparasitic potential of this class of compounds has also been explored.[9][10] For example, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole has reported leishmanicidal and trypanocidal activities.[9] A significant challenge with this particular derivative is its low aqueous solubility, which has been addressed by creating inclusion complexes with cyclodextrins to improve bioavailability and efficacy in biological assays.[9] Other studies have shown that certain 2-(trifluoromethyl)benzimidazole derivatives are more effective antiprotozoal agents against Giardia lamblia and Entamoeba histolytica than the standard drugs albendazole and metronidazole.[10]

| Compound | Parasite | Activity | Reference |

| 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) | Leishmania mexicana | Leishmanicidal | [9] |

| 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) | Trypanosoma cruzi | Trypanocidal | [9] |

| Various 2-(trifluoromethyl)benzimidazole derivatives | Giardia lamblia | More active than Albendazole & Metronidazole | [10] |

| Various 2-(trifluoromethyl)benzimidazole derivatives | Entamoeba histolytica | More active than Albendazole & Metronidazole | [10] |

| Compound 20 | Trichinella spiralis | As active as Albendazole | [10] |

Table 3: Antiparasitic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives

Experimental Protocols

General Synthesis of 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole

This protocol is based on the condensation reaction of an o-phenylenediamine with a substituted benzaldehyde.[3]

-

Reaction Setup: A mixture of 4-chloro-1,2-phenylenediamine and 2-(trifluoromethyl)benzaldehyde is prepared in a suitable solvent, such as ethanol.

-

Addition of Oxidizing Agent: Sodium metabisulfite (Na₂S₂O₅) is added to the mixture.

-

Reflux: The reaction mixture is heated under reflux for a specified period.

-

Work-up: After cooling, the reaction mixture is poured into water. The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole.

Anti-proliferation Assay

This protocol describes a standard method for assessing the cytotoxic activity of compounds on cancer cell lines.[3]

-

Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, PC3) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) in a humidified atmosphere with 5% CO₂ at 37°C.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The test compounds are dissolved in DMSO (0.1% v/v) to create a range of concentrations.[3] The cells are then treated with these solutions and incubated for 48 hours.[3] A blank control (DMSO) and a positive control (e.g., cisplatin) are included.[3]

-

MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a promising class of heterocyclic compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, and antiparasitic agents warrants further investigation. The structure-activity relationship studies indicate that the chloro and trifluoromethyl substituents are crucial for their biological function. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing novel therapeutic agents. The exploration of different metal complexes and the elucidation of their detailed mechanisms of action will also be vital areas of study.

References

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery and synthesis of novel 5-Chloro-2-(trifluoromethyl)benzimidazole analogs

An in-depth guide to the discovery and synthesis of novel 5-Chloro-2-(trifluoromethyl)benzimidazole analogs, designed for researchers, scientists, and professionals in drug development. This document outlines core synthetic methodologies, presents quantitative data for comparative analysis, and visualizes key synthetic pathways and biological mechanisms.

Introduction to Benzimidazole Analogs

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of benzimidazole have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[2][4][5]

The specific substitution pattern of this compound combines the electron-withdrawing properties of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to therapeutic targets.[6][7] Recent studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as potent inducers of ferroptosis, a novel form of regulated cell death, presenting a promising avenue for cancer therapy.[8][9]

Synthesis of the Core Scaffold and Novel Analogs

The primary method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[10][11] For the target scaffold, 4-chloro-1,2-phenylenediamine is the key precursor.

General Synthesis of this compound

The synthesis involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with trifluoroacetic acid. This reaction is typically carried out under acidic conditions with heating to facilitate the dehydration and ring closure.[10] Variations of this method aim to improve yield, reduce reaction times, and employ more environmentally friendly conditions.[1]

Caption: General workflow for the synthesis of the core scaffold and its subsequent derivatization.

Experimental Protocols

Protocol 1: Conventional Synthesis of 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole

This protocol is a standard method for benzimidazole synthesis using acidic catalysis.[10]

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of polyphosphoric acid (PPA) or another strong acid.

-

Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and neutralize it with a base solution (e.g., 10% NaOH) until a precipitate forms.

-

Isolation: Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole.

Protocol 2: N-Alkylation for Analog Synthesis

This protocol describes the derivatization at the N-1 position of the benzimidazole ring.

-

Reaction Setup: Dissolve the 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K2CO3) (1.5 eq), to the solution and stir for 15-20 minutes.

-

Alkylating Agent: Add the desired alkylating agent (e.g., benzyl bromide, propargyl bromide) (1.1 eq) dropwise to the mixture.[3]

-

Reaction: Stir the reaction mixture at room temperature or heat gently until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the N-substituted analog.

Data Presentation: Biological Activity

The following table summarizes the biological activity of representative 2-(trifluoromethyl)benzimidazole analogs discovered as ferroptosis inducers.[8][9]

| Compound ID | Structure (Modification on 2-(trifluoromethyl)benzimidazole) | Activity (Ferroptosis Induction) | IC50 (µM) | Cell Line |

| FA-S | Lead Compound | Potent Inducer | ~5.0 | HepG2 |

| FA16 | Optimized Analog | Most Potent Inducer | < 5.0 | HepG2 |

| Erastin | Reference Compound (System Xc⁻ inhibitor) | Standard Inducer | ~5-10 | HepG2 |

Data is synthesized from qualitative and quantitative descriptions in the source material.[8][9]

Signaling Pathways and Mechanism of Action

Recent discoveries have identified 2-(trifluoromethyl)benzimidazole derivatives as novel inducers of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[8] The primary mechanism of action for potent analogs like FA16 is the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.[9]

Inhibition of system Xc⁻ leads to a depletion of intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH). GSH is a key antioxidant required by the enzyme glutathione peroxidase 4 (GPX4) to neutralize lipid peroxides. The resulting decrease in GPX4 activity leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death by ferroptosis. This pathway presents a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-based therapies.[8]

Caption: Mechanism of ferroptosis induction by 2-(trifluoromethyl)benzimidazole analogs via inhibition of system Xc⁻.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 5-Chloro-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. The compound 5-Chloro-2-(trifluoromethyl)benzimidazole, a halogenated derivative, is a promising candidate for antimicrobial drug development. Its structural features, including the chloro and trifluoromethyl groups, are known to enhance lipophilicity and electron-withdrawing properties, which can contribute to its biological activity.

These application notes provide a detailed protocol for the in vitro antimicrobial susceptibility testing of this compound. The described methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure the generation of reproducible and reliable data for the evaluation of this compound's antimicrobial potential.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of related benzimidazole compounds, it is hypothesized to exert its antimicrobial effects through one or more of the following pathways:

-

Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1]

-

Disruption of Microbial Cell Structure: The compound may interfere with the synthesis of essential cellular components, leading to compromised cell integrity and function.

-

Inhibition of Key Metabolic Pathways: Benzimidazoles can act as antimetabolites, disrupting vital metabolic pathways necessary for microbial growth and survival.

Further research is required to definitively establish the specific molecular targets of this compound.

Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| Triaryl Benzimidazoles | 0.5 - 4 | - | 16 - 32 | 16 - 32 | [1] |

| 2-(m-fluorophenyl)-benzimidazole | - | 7.81 | - | - | [2] |

| Fluoro-substituted benzimidazoles | - | - | - | 31.25 | [2] |

| Benzimidazole-Triazole Hybrids | 12.5 (µmol/mL) | - | 3.125 (µmol/mL) | - | [3] |

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Reference(s) |

| Benzimidazole-1,2,4-triazole Derivatives | - | 0.97 - 1.95 | - | - | [4] |

| Fluconazole (Reference) | - | - | - | - | [4] |

| Voriconazole (Reference) | - | - | - | - | [4] |

| 5-halobenzimidazole derivatives | Potent activity | - | - | - |

Note: The provided data is for analogous compounds and should be used for reference purposes only. Experimental determination of the MIC for this compound against specific microbial strains is essential.

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial susceptibility of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Test Compound Stock Solution:

-

Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution. The concentration of DMSO in the final test wells should not exceed 1% to avoid toxicity to the microorganisms.

-

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the working stock solution of the test compound to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria.

-

Incubate the plates at 35°C for 24-48 hours for yeast.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.

Materials:

-

Results from the MIC assay

-

Nutrient agar or other suitable agar plates

-

Sterile micro-pipettes and tips

-

Incubator

Protocol:

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

Also, select the growth control well.

-

-

Plating:

-

From each selected well, aspirate a 100 µL aliquot.

-

Spread the aliquot evenly onto the surface of a fresh agar plate.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC assay.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (determined from the growth control plate).

-

Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of a microorganism to the test compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strain of interest

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

-

Ruler or calipers

Protocol:

-

Preparation of Antimicrobial Disks:

-

Prepare a solution of this compound in a suitable solvent at a known concentration.

-

Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

-

-

Application of Disks:

-

Aseptically place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a control disk impregnated with the solvent alone.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

-

The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound. Interpretation as "susceptible," "intermediate," or "resistant" requires the establishment of standardized breakpoints.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial characterization of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is crucial for the preclinical assessment of this promising antimicrobial candidate. Further investigations, including time-kill assays, synergy studies, and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]